SAHM1 TFA

Notch signaling peptide stapling protein-protein interaction

SAHM1 TFA circumvents gamma-secretase inhibitor toxicities and unmodified peptide instability. With Kd=0.12 µM for ICN1–CSL, it enables precise Notch blockade in T-ALL, asthma, and LSC expansion studies. High purity (≥98%) ensures reproducible in vitro and in vivo results. Ideal for preclinical Notch pathway dissection and combination therapy development.

Molecular Formula C94H162N36O23S
Molecular Weight 2196.6 g/mol
Cat. No. B2360431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAHM1 TFA
Molecular FormulaC94H162N36O23S
Molecular Weight2196.6 g/mol
Structural Identifiers
InChIInChI=1S/C94H162N36O23S/c1-12-50(6)69(127-76(141)59(27-22-36-110-91(101)102)118-72(137)56(24-19-33-107-88(95)96)116-73(138)57(25-20-34-108-89(97)98)119-77(142)62(38-48(2)3)121-74(139)58(26-21-35-109-90(99)100)117-75(140)61(29-30-68(134)135)115-71(136)51(7)114-53(9)133)84(149)130-94(11)32-18-16-14-13-15-17-31-93(10,129-83(148)60(28-23-37-111-92(103)104)120-82(147)67(45-154)124-78(143)63(39-49(4)5)125-87(94)153)86(152)126-65(41-55-43-106-47-113-55)80(145)122-64(40-54-42-105-46-112-54)79(144)123-66(44-131)81(146)128-70(52(8)132)85(150)151/h13-14,42-43,46-52,56-67,69-70,131-132,154H,12,15-41,44-45H2,1-11H3,(H,105,112)(H,106,113)(H,114,133)(H,115,136)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,134,135)(H,150,151)(H4,95,96,107)(H4,97,98,108)(H4,99,100,109)(H4,101,102,110)(H4,103,104,111)/b14-13-/t50-,51-,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,69-,70-,93-,94-/m0/s1
InChIKeyADWKVIAAKDSBNE-VHQDTIAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SAHM1 (CAS 2050906-89-1) – Hydrocarbon-Stapled Peptide Inhibitor of Notch Transcription Factor Complex for Research Use


SAHM1 is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide derived from Mastermind-like 1 (MAML1) that directly binds the Notch1–CSL transcription factor complex, preventing assembly of the active transcriptional machinery [1]. With molecular formula C94H162N36O23S and molecular weight 2196.60 Da, SAHM1 is supplied as a research-grade biochemical [2].

Why Generic Substitution with Gamma-Secretase Inhibitors or Unmodified Peptides Fails for Notch Transcriptional Antagonism


Notch signaling inhibition can be achieved at multiple nodes, but compounds acting upstream of the transcription complex (e.g., gamma-secretase inhibitors like DAPT) carry intrinsic liabilities including on-target gastrointestinal toxicity and potential off-target effects on other gamma-secretase substrates [1]. Conversely, unmodified MAML1-derived peptides lack sufficient helical stability, cellular permeability, and target-binding affinity to achieve functional antagonism [2]. Direct targeting of the ICN1–CSL–MAML1 interface with a stabilized stapled peptide circumvents these limitations.

Quantitative Differentiation Evidence for SAHM1 vs. Alternative Notch Inhibitors and Inactive Peptides


Enhanced Target Binding Affinity of SAHM1 vs. Unmodified MAML1 Peptide in Fluorescence Polarization Assay

SAHM1 binds the pre-formed RAMANK–CSL complex with a dissociation constant (Kd) of 0.12 ± 0.02 µM, whereas the unmodified FITC–MAML1(21–36) peptide exhibits markedly diminished affinity under identical assay conditions [1]. The ~120 nM affinity of SAHM1 represents a >100-fold improvement over the unstapled peptide, enabling effective competition with endogenous MAML1 for the Notch transcription complex [1].

Notch signaling peptide stapling protein-protein interaction

Cellular Notch Reporter Gene Suppression by SAHM1 vs. Inactive Mutant Control Peptides

In a NOTCH1-driven firefly luciferase reporter assay, SAHM1 inhibited transcriptional activity with a half-maximal inhibitory concentration (IC50) of 6.5 ± 1.6 µM [1]. In contrast, the mutant peptides SAHM1-D1, SAHM1-D2, and dSAHM1 were completely inactive at equivalent concentrations, demonstrating that the specific sequence and stapled conformation of SAHM1 are essential for functional antagonism [1].

T-ALL luciferase reporter Notch inhibition

In Vivo Anti-Leukemic Efficacy of SAHM1 in NOTCH1-Driven T-ALL Murine Model

In a bioluminescent murine model of T-ALL driven by the L1601PΔP NOTCH1 allele, twice-daily intraperitoneal administration of SAHM1 (30 mg/kg) resulted in significant dose-dependent tumor regression as measured by decreased bioluminescence over 5 days of treatment [1]. In contrast, vehicle-treated mice exhibited progressive disease with increased bioluminescence, and once-daily dosing (35 mg/kg) produced only a modest reduction in progression [1]. Pharmacodynamic analysis confirmed reduced expression of Notch target genes (Heyl, Hes1, Myc, Dtx1, Nrarp) in SAHM1-treated animals [1].

T-ALL xenograft bioluminescence imaging

Divergent Toxicity Profile of SAHM1 Compared to Gamma-Secretase Inhibitors (GSIs)

Gamma-secretase inhibitors (GSIs) such as DAPT cause dose-limiting gastrointestinal toxicity due to on-target inhibition of Notch in intestinal crypts, a major hurdle for clinical translation [1]. In contrast, necropsy examination of SAHM1-treated mice revealed no evidence of gastrointestinal toxicity (Supplementary Fig. 8a,b) [1]. While quantitative toxicity metrics are not yet available, this preliminary observation suggests that direct transcriptional antagonism may spare Notch-dependent intestinal homeostasis, offering a potential therapeutic window not achievable with GSIs [1].

gastrointestinal toxicity therapeutic window Notch inhibition

Optimal Research and Preclinical Application Scenarios for SAHM1


Notch-Dependent T-ALL and Other Hematologic Malignancy Research

SAHM1 is validated in vitro and in vivo for the study of NOTCH1-driven T-cell acute lymphoblastic leukemia (T-ALL). Its ability to suppress Notch target genes and induce apoptosis in T-ALL cell lines (KOPT-K1, HPB-ALL, DND-41) makes it a critical tool for dissecting Notch-dependent oncogenic mechanisms [1]. The in vivo efficacy data support its use in preclinical xenograft and syngeneic leukemia models to evaluate Notch pathway dependency and combination therapy strategies [1].

Mechanistic Studies of Notch Transcription Complex Assembly and Function

SAHM1's high-affinity binding (Kd = 0.12 µM) to the ICN1–CSL interface and competitive displacement of MAML1 make it an ideal probe for biochemical and biophysical studies of the Notch ternary complex [1]. Researchers investigating the structural biology of Notch activation, co-activator recruitment, or the development of novel Notch antagonists can employ SAHM1 as a reference inhibitor with well-characterized binding kinetics and specificity [1].

Stem Cell Biology and Differentiation Studies Requiring Notch Pathway Modulation

In human limbal stem/progenitor cells (LSCs), SAHM1 treatment reduces Notch target gene expression (HES5, HEY1) and maintains an undifferentiated state without compromising colony-forming efficiency [2]. This application is relevant for ex vivo stem cell expansion protocols, corneal epithelial regeneration research, and other tissue engineering contexts where precise Notch signaling control is required without the pleiotropic effects of upstream pathway inhibitors [2].

Allergic Airway Inflammation and Asthma Model Research

SAHM1 has been shown to abrogate the hallmarks of allergic asthma in preclinical models, as reported by KleinJan et al. (J Allergy Clin Immunol 2018) [3]. Topical therapeutic intervention with SAHM1 during HDM challenge led to a marked reduction of eosinophil and T cell numbers in bronchoalveolar lavage fluid, reduced T-cell cytokine content, and decreased bronchial hyperreactivity [3]. Researchers investigating the role of Notch signaling in Th2-mediated inflammation, goblet cell metaplasia, or airway hyperresponsiveness can utilize SAHM1 to achieve selective Notch transcriptional blockade in pulmonary tissues [3].

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